Cas no 2137838-07-2 (Sodium (1-fluorocyclohexyl)methanesulfinate)

Sodium (1-fluorocyclohexyl)methanesulfinate Chemical and Physical Properties
Names and Identifiers
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- EN300-723798
- 2137838-07-2
- sodium (1-fluorocyclohexyl)methanesulfinate
- Sodium (1-fluorocyclohexyl)methanesulfinate
-
- Inchi: 1S/C7H13FO2S.Na/c8-7(6-11(9)10)4-2-1-3-5-7;/h1-6H2,(H,9,10);/q;+1/p-1
- InChI Key: YBRZRYCTBOGWSA-UHFFFAOYSA-M
- SMILES: S(CC1(CCCCC1)F)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 202.04397324g/mol
- Monoisotopic Mass: 202.04397324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3Ų
Sodium (1-fluorocyclohexyl)methanesulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723798-0.05g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 0.05g |
$1152.0 | 2025-03-12 | |
Enamine | EN300-723798-0.25g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 0.25g |
$1262.0 | 2025-03-12 | |
Enamine | EN300-723798-0.5g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 0.5g |
$1316.0 | 2025-03-12 | |
Enamine | EN300-723798-2.5g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 2.5g |
$2688.0 | 2025-03-12 | |
Enamine | EN300-723798-5.0g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 5.0g |
$3977.0 | 2025-03-12 | |
Enamine | EN300-723798-10.0g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 10.0g |
$5897.0 | 2025-03-12 | |
Enamine | EN300-723798-0.1g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 0.1g |
$1207.0 | 2025-03-12 | |
Enamine | EN300-723798-1.0g |
sodium (1-fluorocyclohexyl)methanesulfinate |
2137838-07-2 | 95.0% | 1.0g |
$1371.0 | 2025-03-12 |
Sodium (1-fluorocyclohexyl)methanesulfinate Related Literature
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on Sodium (1-fluorocyclohexyl)methanesulfinate
Introduction to Sodium (1-fluorocyclohexyl)methanesulfinate (CAS No. 2137838-07-2)
Sodium (1-fluorocyclohexyl)methanesulfinate, with the chemical formula Na(C₆H₁₁FO₂S), is a significant compound in the realm of pharmaceutical and chemical research. This compound, identified by its unique Chemical Abstracts Service Number (CAS No.) 2137838-07-2, has garnered attention due to its potential applications in the synthesis of novel pharmaceutical agents and advanced chemical intermediates. The presence of a fluorocyclohexyl moiety and a methanesulfinate group makes this compound a versatile building block for various synthetic pathways.
The Sodium (1-fluorocyclohexyl)methanesulfinate is particularly interesting because of its structural features, which include a fluorine atom attached to a cyclohexyl ring. Fluorinated compounds are widely recognized for their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make them invaluable in the development of drugs that require prolonged half-lives or improved bioavailability. The methanesulfinate group, on the other hand, introduces a polar sulfonate moiety, which can influence solubility and reactivity in various chemical transformations.
In recent years, there has been a surge in research focused on fluorinated heterocyclic compounds due to their diverse pharmacological activities. Studies have shown that the introduction of fluorine atoms into aromatic or cyclic structures can modulate electronic properties, leading to changes in receptor binding and metabolic pathways. The 1-fluorocyclohexyl group in Sodium (1-fluorocyclohexyl)methanesulfinate is an example of such a modification, offering researchers a platform to explore new therapeutic avenues.
One of the most compelling aspects of Sodium (1-fluorocyclohexyl)methanesulfinate is its role as an intermediate in the synthesis of more complex molecules. The methanesulfinate functionality can be readily transformed into other useful groups through nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures. This flexibility has made it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry where precision and efficiency are paramount.
Recent advancements in synthetic methodologies have further highlighted the importance of compounds like Sodium (1-fluorocyclohexyl)methanesulfinate. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct complex fluorinated molecules with high enantioselectivity. These methods have opened up new possibilities for drug discovery, particularly in areas such as oncology and anti-inflammatory therapies where fluorinated analogs have shown promise.
The pharmacological potential of Sodium (1-fluorocyclohexyl)methanesulfinate has also been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Initial findings suggest that this compound may exhibit inhibitory effects on certain therapeutic targets, making it a candidate for further development into novel drug candidates. However, more extensive studies are needed to fully understand its pharmacokinetic properties and potential side effects.
From a chemical perspective, Sodium (1-fluorocyclohexyl)methanesulfinate is an intriguing compound due to its unique structural features. The combination of a fluorocyclohexyl group with a methanesulfinate moiety provides a rich scaffold for chemical manipulation. This has led to its use in various synthetic protocols aimed at creating new molecules with enhanced biological activity. The ability to modify both the fluorine and sulfonate functionalities allows for fine-tuning of physicochemical properties, making it an attractive choice for medicinal chemists.
The industrial significance of Sodium (1-fluorocyclohexyl)methanesulfinate cannot be overstated. As demand for fluorinated pharmaceuticals grows, so does the need for efficient synthetic routes to produce these compounds. The versatility of this intermediate makes it a valuable asset in drug development pipelines, enabling companies to produce high-quality active pharmaceutical ingredients (APIs) with greater ease and cost-effectiveness.
In conclusion, Sodium (1-fluorocyclohexyl)methanesulfinate (CAS No. 2137838-07-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, including the fluorocyclohexyl and methanesulfinate groups, make it an excellent candidate for further exploration in drug discovery and organic synthesis. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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